Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine
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Overview
Description
Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine is a complex organic compound with the molecular formula C20H27NO3S. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group, a 4-propoxynaphthyl group, and a sulfonylamine group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine typically involves the reaction of cyclohexylmethylamine with 4-propoxynaphthylsulfonyl chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4′-Methylenebis(cyclohexylamine): Similar in structure but lacks the naphthyl and sulfonyl groups.
Cyclohexylamine: A simpler compound with only the cyclohexyl group.
Naphthylamine: Contains the naphthyl group but lacks the cyclohexyl and sulfonyl groups
Uniqueness
Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine is unique due to its combination of cyclohexyl, naphthyl, and sulfonyl groups. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C20H27NO3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H27NO3S/c1-3-15-24-19-13-14-20(18-12-8-7-11-17(18)19)25(22,23)21(2)16-9-5-4-6-10-16/h7-8,11-14,16H,3-6,9-10,15H2,1-2H3 |
InChI Key |
OIOQWXRKEMEEHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C3CCCCC3 |
Origin of Product |
United States |
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